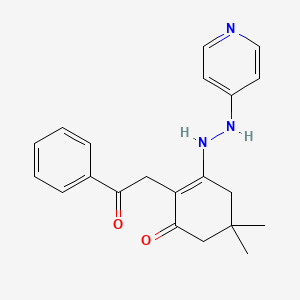
tert-Butyl (5-formylthiazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-formylthiazol-4-yl)carbamate: is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is characterized by the presence of a thiazole ring, a formyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-formylthiazol-4-yl)carbamate typically involves the reaction of 5-formylthiazole with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-formylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
tert-Butyl (5-formylthiazol-4-yl)carbamate is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-formylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A brominated derivative with different reactivity and applications.
tert-Butyl (4-ethynylphenyl)carbamate: An ethynyl-substituted carbamate used in organic synthesis.
Uniqueness: tert-Butyl (5-formylthiazol-4-yl)carbamate is unique due to the presence of both a formyl group and a thiazole ring, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
tert-butyl N-(5-formyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-6(4-12)15-5-10-7/h4-5H,1-3H3,(H,11,13) |
InChI Key |
FARXQHJGOCNJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


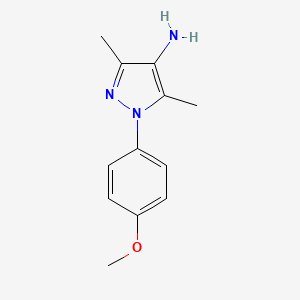

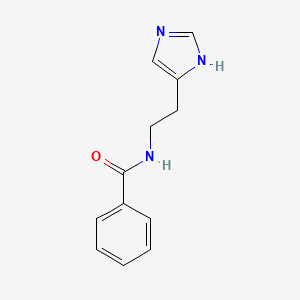
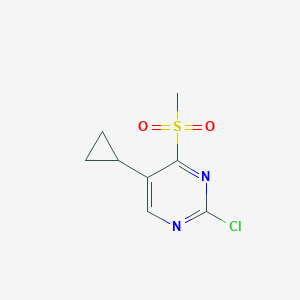

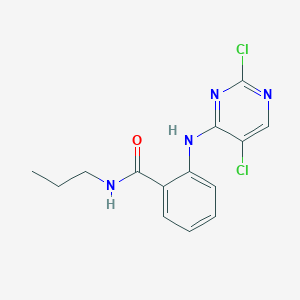
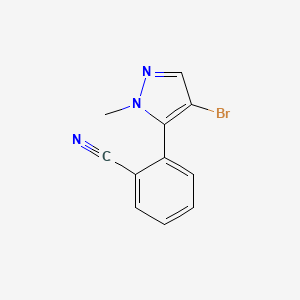
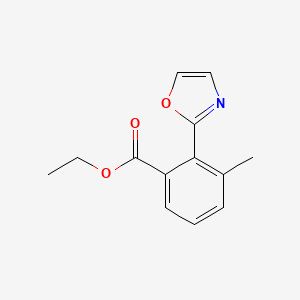
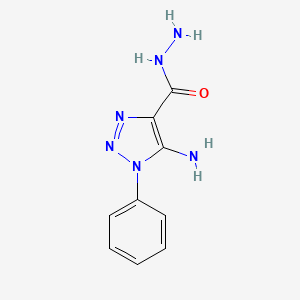
![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)



